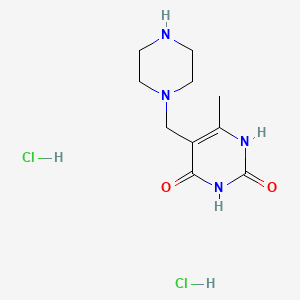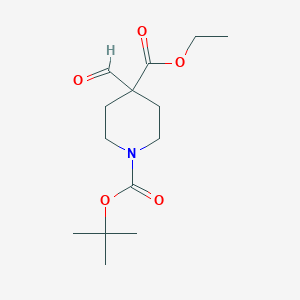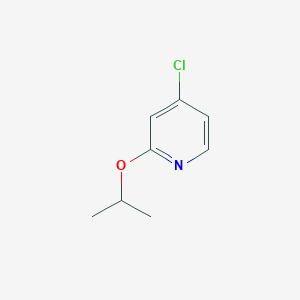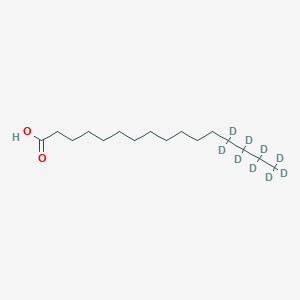![molecular formula C6H8F2N2O B1428390 [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol CAS No. 1341536-55-7](/img/structure/B1428390.png)
[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Organic Synthesis and Ligand Development
Studies have explored the synthesis and structural characterization of complexes derived from pyrazole-based ligands, emphasizing their potential in organic synthesis. For instance, the development of η5 and η6-cyclic π-perimeter hydrocarbon platinum group metal complexes demonstrates the versatility of pyrazole-derived ligands in synthesizing novel organometallic complexes, which could be crucial for catalysis and organic transformations (Sairem et al., 2012).
Catalysis
The use of pyrazole-derived compounds in catalysis has been highlighted, particularly in the eco-friendly synthesis of methanol directly from carbon dioxide, showcasing the potential of these compounds in catalytic processes aimed at sustainable chemistry (Ribeiro, Martins, & Pombeiro, 2017). This research underscores the role of pyrazole-based ligands in developing catalysts for converting greenhouse gases into useful products.
Material Science
In material science, the design of molecular materials with specific magnetic properties has been facilitated by pyrazole-based compounds. For example, the synthesis of cubane-type complexes featuring a {Co4O4} core and their magnetic properties investigation demonstrates the application of these compounds in synthesizing new materials with potential magnetic applications (Klinke, Das, Demeshko, Dechert, & Meyer, 2014).
Environmental Chemistry
The application of pyrazole-derived ligands in environmental chemistry is notable, especially in processes aimed at mitigating environmental issues. The synthesis of complexes for carbon dioxide conversion into methanol highlights the potential of these compounds in addressing challenges related to carbon capture and utilization (Ribeiro et al., 2017).
Mecanismo De Acción
Target of Action
It’s known that the 2,2-difluoroethyl group is an important lipophilic hydrogen bond donor in medicinal chemistry . This group can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The compound interacts with its targets through electrophilic 2,2-difluoroethylation of thiol, amine, and alcohol nucleophiles with a hypervalent iodine reagent . This interaction results in the formation of a wide range of 2,2-difluoroethylated nucleophiles .
Biochemical Pathways
The 2,2-difluoroethyl group has been found to modulate lipophilicity and increase the acidity of the proton, tuning drug target affinity and specificity .
Pharmacokinetics
It’s known that the c–f bonds can impart metabolic stability, making the difluoroethyl group a stable bioisostere for alcohol, ether, thiol, amine, and amide pharmacophores . This suggests that the compound could have good bioavailability.
Result of Action
The 2,2-difluoroethyl group has been found to modulate lipophilicity and increase the acidity of the proton, tuning drug target affinity and specificity . This suggests that the compound could have significant effects at the molecular and cellular levels.
Action Environment
It’s known that the c–f bonds can impart metabolic stability, making the difluoroethyl group a stable bioisostere for alcohol, ether, thiol, amine, and amide pharmacophores . This suggests that the compound could be stable under various environmental conditions.
Propiedades
IUPAC Name |
[1-(2,2-difluoroethyl)pyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2O/c7-6(8)3-10-2-5(4-11)1-9-10/h1-2,6,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKUROHRHOWYEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B1428307.png)
![{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B1428310.png)






![C-(8-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-YL)-methylamine hydrochloride](/img/structure/B1428318.png)
![2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B1428320.png)




